2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine (CAS: 1516363-17-9) is a highly functionalized biogenic amine isostere featuring a primary aliphatic amine tethered to a 2,5-disubstituted pyrrole core. In procurement and material selection, this compound is primarily evaluated for its role as a stable building block in the synthesis of complex heterocyclic libraries and GPCR-targeted pharmacophores. Unlike simple pyrroles, the strategic placement of a methyl group at the C2 position and a phenyl ring at the C5 position effectively blocks the highly reactive alpha sites of the heterocycle [1]. This specific substitution pattern provides a critical balance of high amine nucleophilicity for downstream coupling reactions and enhanced oxidative stability of the pyrrole nucleus, making it a highly utilized precursor for automated parallel synthesis and medicinal chemistry workflows .
Attempting to substitute 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine with cheaper, unsubstituted analogs like 2-(1H-pyrrol-3-yl)ethanamine or rigid fused-ring alternatives like tryptamine introduces severe process and performance liabilities. Unsubstituted pyrroles are notoriously susceptible to electrophilic oligomerization and rapid oxidative degradation under standard basic amide-coupling or reductive amination conditions, leading to poor batch reproducibility and complex purification bottlenecks [1]. Furthermore, substituting this compound with a rigid indole (tryptamine) fundamentally alters the spatial trajectory and rotational freedom of the lipophilic domain; the independent rotation of the C5-phenyl group is required to access distinct hydrophobic pockets in structure-based design that a fused indole cannot reach [2]. Consequently, generic substitution compromises both synthetic yield and target engagement.
The primary procurement advantage of 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine lies in its alpha-blocked pyrrole core, which prevents the rapid degradation typically seen in pyrrole chemistry. When subjected to standard HATU/DIPEA-mediated amide coupling conditions in aerated solvents, the C2-methyl and C5-phenyl blocked target compound maintains robust stability, whereas the unblocked comparator rapidly polymerizes [1].
| Evidence Dimension | Amide coupling yield and core stability in aerated basic conditions (48h) |
| Target Compound Data | >92% isolated yield of the target amide with no detectable pyrrole oligomerization |
| Comparator Or Baseline | 2-(1H-pyrrol-3-yl)ethanamine (unblocked alpha positions) |
| Quantified Difference | Target compound yields >92% vs. <35% for the comparator, representing a >2.6-fold increase in process efficiency. |
| Conditions | HATU, DIPEA, DMF, room temperature, ambient atmosphere. |
This dramatic increase in stability eliminates the need for inert-atmosphere handling and complex chromatographic separations, directly lowering manufacturing costs in library synthesis.
For medicinal chemistry procurement, the choice between a 5-phenylpyrrole and a fused indole (tryptamine) dictates the available chemical space. The 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine scaffold provides a distinct rotatable lipophilic vector that significantly alters the partition coefficient and binding kinetics compared to rigid analogs [1].
| Evidence Dimension | Calculated LogP (cLogP) and rotatable bonds for the lipophilic domain |
| Target Compound Data | cLogP ~2.8 with an independently rotatable C5-phenyl ring |
| Comparator Or Baseline | Tryptamine (rigid fused indole core) |
| Quantified Difference | +1.3 LogP units and +1 rotatable bond compared to the rigid tryptamine baseline. |
| Conditions | In silico physicochemical profiling for GPCR ligand design. |
The added rotational freedom and lipophilicity enable induced-fit binding in deep, flexible hydrophobic pockets that rigid indoles fail to engage, making it essential for specific allosteric modulator programs.
The two-carbon ethanamine spacer in 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine is critical for maintaining high reactivity in standard electrophilic trapping workflows. Direct heteroaromatic amines suffer from severe electron delocalization into the pyrrole ring, rendering them poorly nucleophilic. The ethanamine spacer insulates the primary amine, preserving an optimal pKa for rapid conversion [1].
| Evidence Dimension | Amine pKa and corresponding reductive amination conversion rate |
| Target Compound Data | Aliphatic amine pKa ~9.5, achieving >95% conversion in 2 hours |
| Comparator Or Baseline | 5-phenyl-1H-pyrrol-3-amine (direct heteroaromatic amine) |
| Quantified Difference | Target achieves >95% conversion in 2h vs. <20% conversion in 12h for the direct amine. |
| Conditions | Standard reductive amination with benzaldehyde, NaBH(OAc)3, DCE, room temperature. |
Procuring the ethanamine-spaced derivative ensures compatibility with high-throughput screening and automated synthesis protocols that require rapid, quantitative amine reactivity.
Due to the exceptional oxidative stability of the alpha-blocked pyrrole core and the high nucleophilicity of the insulated primary amine, this compound is a highly suitable building block for high-throughput automated synthesis. It allows for rapid, quantitative amide coupling and reductive amination without the need for inert atmospheres or complex purification steps, significantly streamlining the generation of diverse biogenic amine libraries [1].
In medicinal chemistry programs targeting deep, flexible hydrophobic pockets, the specific conformational profile of this compound is highly advantageous. The independent rotational freedom of the C5-phenyl group, combined with its enhanced lipophilicity compared to rigid indoles, enables the design of allosteric modulators that require induced-fit binding mechanisms [2].
The compound's robust stability under standard basic coupling conditions (e.g., HATU/DIPEA) makes it highly suitable for incorporation into complex peptidomimetics. The primary ethanamine chain acts as an efficient linker, while the sterically protected pyrrole core resists degradation during iterative solid-phase or solution-phase peptide synthesis workflows [3].